molecular formula C16H16O2 B1338436 4-(4-Biphenylyl)butyric acid CAS No. 6057-60-9

4-(4-Biphenylyl)butyric acid

Cat. No.: B1338436
CAS No.: 6057-60-9
M. Wt: 240.3 g/mol
InChI Key: XSFAQQLHYUBFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of 4-(4-Biphenylyl)butyric acid is the Endoplasmic Reticulum (ER). The ER is a cellular organelle involved in protein synthesis and folding. This compound acts as a chemical chaperone, assisting in protein folding and alleviating ER stress .

Mode of Action

This compound interacts with its target, the ER, by binding to exposed hydrophobic segments of unfolded proteins . This interaction assists in the proper folding of these proteins, reducing ER stress. As a histone deacetylase (HDAC) inhibitor, it also plays a role in regulating gene expression .

Biochemical Pathways

The action of this compound affects the ER stress pathway. By assisting in protein folding, it reduces the accumulation of unfolded and misfolded proteins in the ER, a condition that can lead to ER stress and amplify inflammatory reactions .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in ER stress and inflammation. In a study on mice with hyperoxia-induced acute lung injury, treatment with this compound significantly prolonged survival, decreased lung edema, and reduced levels of inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry room temperature environment to maintain its stability . Furthermore, the presence of other compounds, such as those found in the diet or medications, could potentially interact with this compound and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with butyric acid in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and butyric acid moieties.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Biphenylyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Products include biphenyl carboxylic acids and ketones.

    Reduction: Products include biphenyl alcohols and aldehydes.

    Substitution: Products include halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-(4-Biphenylyl)butyric acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    4-Phenylbutyric acid: Similar structure but lacks the biphenyl group.

    4-(4-Nitrophenyl)butyric acid: Contains a nitro group instead of a biphenyl group.

    4-(4-Methoxyphenyl)butyric acid: Contains a methoxy group instead of a biphenyl group.

Uniqueness: 4-(4-Biphenylyl)butyric acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFAQQLHYUBFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456672
Record name 4-(4-BIPHENYLYL)BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6057-60-9
Record name [1,1′-Biphenyl]-4-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6057-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-BIPHENYLYL)BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above (5.71 g, 10.8 mmol) in 67 ml THF/17 ml water cooled to 0° C. was added a mixture 8.8 ml of 30% H2O2 43.3 mmol of LiOH. The solution was evaporated after 1.5 h, and the resulting material acidified with 10% citric acid. The organic material was extracted with ethyl acetate, washed with water and brine and dried over MgSO4. Filtration and removal of solvent gave a slurry containing the oxazolidinone and crude acid. Addition of ether and a seed crystal of S-4-(phenylmethyl)oxazolidinone followed by cooling to -20, gave a solid precipitate which was removed by filtration. The product acid was further purified by making a dicylohexylamine salt and recrystalizing from ether. The acid was then free based using 5% KHSO4 to give the acid as a crystailne product that could be used without further purification in the next step.
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S-4-(phenylmethyl)oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
67 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of ethyl 4-(4-phenylphenyl)butanoate (21.0 g) and potassium hydroxide (9.65 g) in ethanol (50 ml) and water (50 ml) was heated under reflux for 2 hours. The resulting mixture was allowed to cool, diluted with water (150 ml), washed with ether (x2), acidified with concentrated hydrochloric acid, and extracted with ether. The extracts were washed with water, dried and concentrated to give crude 4-(4-phenylphenyl)butanoic acid [(3), 18.28 g] as a white solid, m.p. 111°-113° C. (D. H. Hey and R. Wilkinson, J. Chem. Soc., 1940, 1030, give a m.p. of 118°-119° C. for this acid).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Biphenylyl)butyric acid
Reactant of Route 2
Reactant of Route 2
4-(4-Biphenylyl)butyric acid
Reactant of Route 3
Reactant of Route 3
4-(4-Biphenylyl)butyric acid
Reactant of Route 4
Reactant of Route 4
4-(4-Biphenylyl)butyric acid
Reactant of Route 5
Reactant of Route 5
4-(4-Biphenylyl)butyric acid
Reactant of Route 6
Reactant of Route 6
4-(4-Biphenylyl)butyric acid
Customer
Q & A

Q1: What is the significance of the compound 4-(4-Biphenylyl)butyric acid and its derivative, 4-(4'-biphenylyl)-1-butanol, as described in the research?

A1: The research focuses on the synthesis of 4-(4'-biphenylyl)-1-butanol, highlighting its potential use as an anti-inflammatory agent (antiphlogistic) []. this compound serves as a crucial precursor in this synthesis. While the exact mechanism of action for the anti-inflammatory effect isn't detailed in the abstract, the synthesis pathway emphasizes the importance of this compound in producing potentially valuable pharmaceutical compounds. Further research would be needed to fully understand the pharmacological properties and confirm the efficacy of 4-(4'-biphenylyl)-1-butanol as an anti-inflammatory agent.

Q2: Can you elaborate on the synthesis process of 4-(4'-biphenylyl)-1-butanol from this compound as described in the research?

A2: The research outlines a multi-step synthesis pathway for 4-(4'-biphenylyl)-1-butanol, with this compound as a key intermediate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.